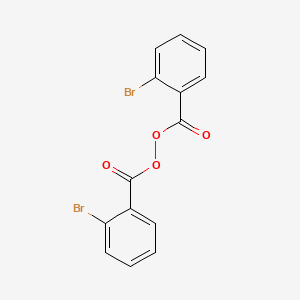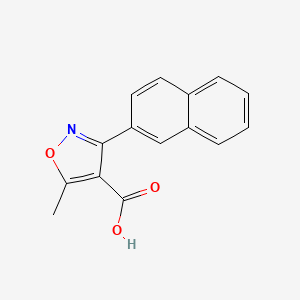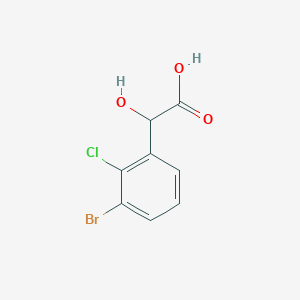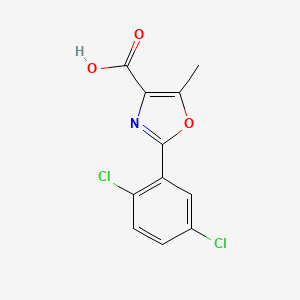
5-Bromo-2-chloro-8-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-8-methylquinoline: is a quinoline derivative, a class of nitrogen-containing heterocyclic compounds Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-8-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-8-methylquinoline.
Bromination: The bromination of 2-chloro-8-methylquinoline is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-8-methylquinoline can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium carbonate, and dimethylformamide (DMF) as a solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution with sodium azide.
Hydroxyl Derivatives: Formed from oxidation reactions.
Coupled Products: Formed from Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex quinoline derivatives.
Catalysis: Employed in catalytic processes due to its unique reactivity.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its chromophoric properties.
Materials Science: Incorporated into materials for electronic applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-8-methylquinoline involves its interaction with biological targets such as enzymes and DNA. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death . In cancer cells, it can intercalate into DNA, preventing cell division and inducing apoptosis .
Comparación Con Compuestos Similares
2-Chloro-8-methylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-8-methylquinoline: Lacks the chlorine atom, affecting its chemical properties and applications.
Uniqueness: The combination of these substituents on the quinoline ring provides a distinct set of chemical and biological properties that are not observed in its analogs .
Propiedades
Fórmula molecular |
C10H7BrClN |
|---|---|
Peso molecular |
256.52 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3 |
Clave InChI |
GRSXFRNKQZLMES-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Br)C=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)





![2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)
![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)
![4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)



